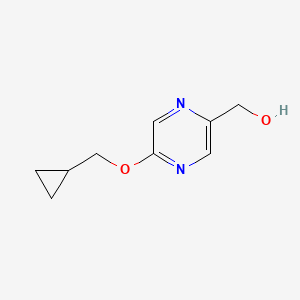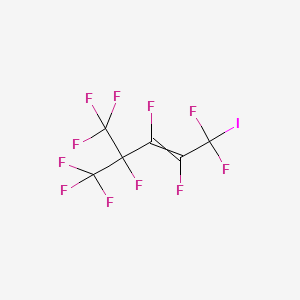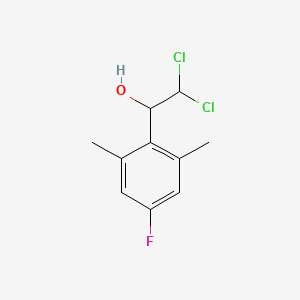
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H11Cl2FO It is characterized by the presence of two chlorine atoms, a fluorine atom, and a hydroxyl group attached to a phenyl ring substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol typically involves the reaction of 4-fluoro-2,6-dimethylphenylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanone.
Reduction: Formation of 1-(4-fluoro-2,6-dimethylphenyl)ethanol.
Substitution: Formation of 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethylamine or 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethylthiol.
Applications De Recherche Scientifique
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with target molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-fluorophenyl)ethanol
- 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol is unique due to the combination of its substituents. The presence of both fluorine and chlorine atoms, along with the dimethylphenyl group, imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11Cl2FO |
|---|---|
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H11Cl2FO/c1-5-3-7(13)4-6(2)8(5)9(14)10(11)12/h3-4,9-10,14H,1-2H3 |
Clé InChI |
QUDVJKQYPHYSPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(C(Cl)Cl)O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


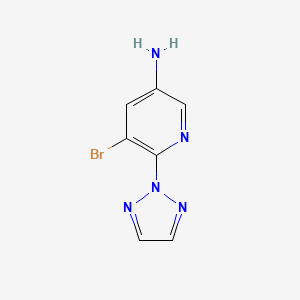
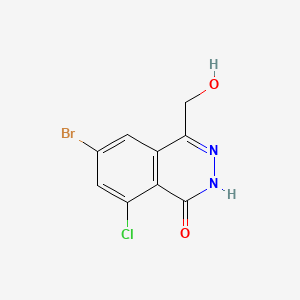
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)
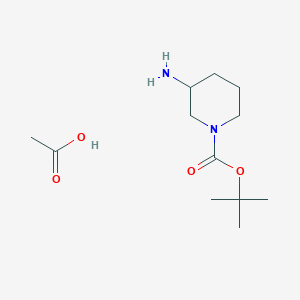
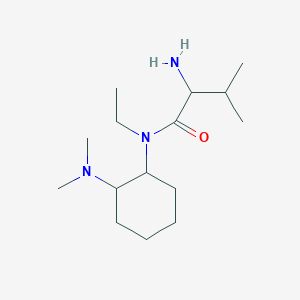

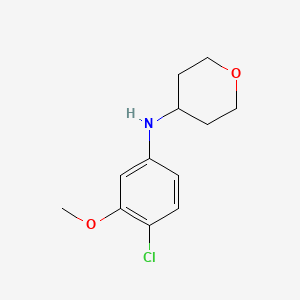
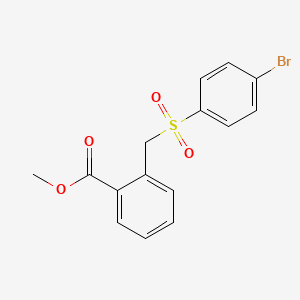
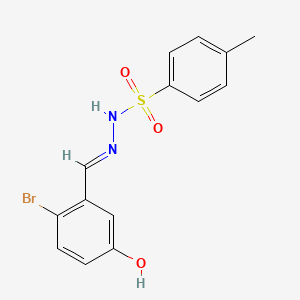
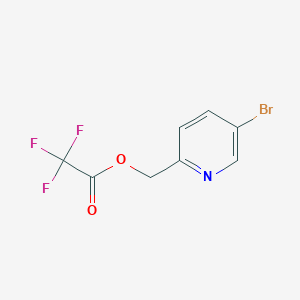
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
